5-(Bromomethyl)-3-methoxy-1,2-benzothiazole
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Overview
Description
5-(Bromomethyl)-3-methoxy-1,2-benzothiazole is an organic compound that belongs to the benzothiazole family. This compound is characterized by a bromomethyl group attached to the benzothiazole ring, which also contains a methoxy group. Benzothiazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-3-methoxy-1,2-benzothiazole typically involves the bromination of 3-methoxy-1,2-benzothiazole. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-3-methoxy-1,2-benzothiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic Substitution: Substituted benzothiazoles with various functional groups.
Oxidation: Sulfoxides or sulfones.
Reduction: Methyl-substituted benzothiazoles.
Scientific Research Applications
5-(Bromomethyl)-3-methoxy-1,2-benzothiazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-3-methoxy-1,2-benzothiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromomethyl-2-methoxybenzothiazole
- 5-Bromomethyl-3-methylbenzothiazole
- 5-Bromomethyl-3-chlorobenzothiazole
Uniqueness
5-(Bromomethyl)-3-methoxy-1,2-benzothiazole is unique due to the presence of both bromomethyl and methoxy groups, which confer specific reactivity and properties. The methoxy group can influence the electronic properties of the benzothiazole ring, affecting its reactivity and interactions with other molecules .
Properties
CAS No. |
65412-53-5 |
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Molecular Formula |
C9H8BrNOS |
Molecular Weight |
258.14 g/mol |
IUPAC Name |
5-(bromomethyl)-3-methoxy-1,2-benzothiazole |
InChI |
InChI=1S/C9H8BrNOS/c1-12-9-7-4-6(5-10)2-3-8(7)13-11-9/h2-4H,5H2,1H3 |
InChI Key |
YPULBKLSYJLXOT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NSC2=C1C=C(C=C2)CBr |
Origin of Product |
United States |
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